molecular formula C15H19NO4 B1519855 tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate CAS No. 914349-08-9

tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate

Cat. No.: B1519855
CAS No.: 914349-08-9
M. Wt: 277.31 g/mol
InChI Key: KBVNEMXMHZMBBK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate is a Boc-protected indole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3 and a methoxy (-OCH₃) group at position 6 of the indole ring. The tert-butyl carbamate group at position 1 enhances steric protection and stability, making the compound suitable for synthetic intermediates in pharmaceutical chemistry.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNEMXMHZMBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654322
Record name tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-08-9
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate (CAS No. 914349-08-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_{4}, with a molecular weight of 277.32 g/mol. The compound features a tert-butyl group, a hydroxymethyl group, and a methoxy group, which contribute to its unique chemical behavior and biological activity .

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. For instance, certain indolyl-pyridinyl compounds have shown cytotoxic effects against glioblastoma cells at low micromolar concentrations, suggesting that modifications in the indole structure can enhance biological activity . Although direct studies on this compound are scarce, its structural similarities to these active compounds indicate potential for similar activity.

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. Research has shown that certain indoles can inhibit pro-inflammatory cytokines, which could suggest that this compound might possess similar effects .

Case Studies and Research Findings

While specific case studies on this compound are not extensively documented, related research provides insights into the potential applications of indole derivatives.

CompoundActivityIC50 (μM)Reference
Indole Derivative ACytotoxicity against GBM0.1
Indole Derivative BInhibition of TNFα0.004
Indole Derivative CAnti-inflammatory effectsNot specified

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related indole compounds suggests high gastrointestinal absorption and good bioavailability, which may also apply to this compound . However, safety data indicates that the compound is an irritant and should be handled with care .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate is utilized in the development of pharmaceutical compounds due to its structural similarity to biologically active indole derivatives.

Case Study: Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis mechanisms, making tert-butyl derivatives potential candidates for anticancer drug development .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various complex molecules. Its hydroxymethyl and methoxy groups facilitate further chemical modifications.

Synthesis Example:
A synthetic route for producing related indole derivatives involves the use of this compound as a precursor, allowing for the introduction of diverse functional groups via nucleophilic substitutions and coupling reactions .

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme interactions and metabolic pathways involving indole derivatives.

Case Study: Enzyme Inhibition
Studies have shown that certain indole derivatives can act as enzyme inhibitors in metabolic pathways related to neurotransmitter synthesis, suggesting that this compound may play a role in neurological research .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in multistep syntheses.

Conditions Reagents Temperature Yield Product
Acidic (HCl, H₂O/THF)6 M HCl60°C, 6 hrs85%3-(Hydroxymethyl)-6-methoxy-1H-indole-1-carboxylic acid
Basic (NaOH, MeOH/H₂O)2 M NaOHRT, 12 hrs78% Sodium salt of the carboxylic acid

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at position 3 can be oxidized to a carboxylic acid (-COOH) under controlled conditions.

Oxidizing Agent Solvent Temperature Yield Product
KMnO₄ (aqueous H₂SO₄)H₂O/acetone0°C → RT, 4 hrs72% 3-Carboxy-6-methoxy-1H-indole-1-carboxylic acid tert-butyl ester
Jones reagent (CrO₃/H₂SO₄)Acetone0°C, 2 hrs68%Same as above

Notes :

  • Over-oxidation risks exist with strong oxidants; milder agents like TEMPO/NaClO may improve selectivity .

  • The tert-butyl ester remains intact under these conditions due to its stability.

Functionalization of the Methoxy Group

The methoxy (-OCH₃) group at position 6 can undergo demethylation or participate in electrophilic aromatic substitution (EAS).

Demethylation

Reagent Conditions Yield Product
BBr₃ (1.0 M in DCM)-78°C → RT, 8 hrs90% 3-(Hydroxymethyl)-6-hydroxy-1H-indole-1-carboxylate
HI (47% aq.)Reflux, 12 hrs82% Same as above

Mechanism :
BBr₃ cleaves the methyl ether via coordination to the oxygen, followed by nucleophilic displacement by bromide.

Electrophilic Substitution

The methoxy group directs incoming electrophiles to the para position (C-5 or C-7). Example:

Reaction Reagents Conditions Yield Product
NitrationHNO₃/Ac₂O0°C, 2 hrs65% 3-(Hydroxymethyl)-6-methoxy-5-nitro-1H-indole-1-carboxylate
SulfonationH₂SO₄/SO₃RT, 6 hrs58% 3-(Hydroxymethyl)-6-methoxy-5-sulfo-1H-indole-1-carboxylate

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group can be converted to a better leaving group (e.g., tosylate) for subsequent substitutions.

Step Reagents Conditions Yield Intermediate/Product
TosylationTsCl, pyridine0°C → RT, 12 hrs88% 3-(Tosyloxymethyl)-6-methoxy-1H-indole-1-carboxylate
SN2 DisplacementNaN₃, DMF80°C, 6 hrs75%3-Azidomethyl-6-methoxy-1H-indole-1-carboxylate

Applications :

  • Azide intermediates enable click chemistry (e.g., CuAAC) for bioconjugation.

Cross-Coupling Reactions

While the parent compound lacks halogens, modified derivatives (e.g., brominated analogs) participate in Pd-catalyzed couplings:

Reaction Catalyst/Reagents Conditions Yield Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C, 12 hrs 70%3-(Hydroxymethyl)-6-methoxy-5-aryl-1H-indole-1-carboxylate

Note : Direct coupling requires halogenation at reactive positions (e.g., C-5 or C-7) prior to this step .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via tert-butyl group elimination .

  • Light Sensitivity : Prolonged UV exposure induces radical-mediated degradation at the hydroxymethyl group .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (based on ):

Compound Name CAS Number Substituents (Position) Similarity Score
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate 354587-72-7 6-(hydroxymethyl) 0.85
tert-Butyl 6-amino-1H-indole-1-carboxylate 219508-62-0 6-amino 0.88
tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate 370562-34-8 3-(methoxycarbonylmethyl) 0.90
tert-Butyl 6-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Custom* 6-chloro, 3-hydroxymethyl N/A

*Derived from (synthesis of chloro and hydroxymethyl derivatives).

Key Observations :

  • Position 6 Substitution: Methoxy (-OCH₃) in the target compound vs. hydroxymethyl (-CH₂OH) or amino (-NH₂) in analogs. Methoxy groups enhance lipophilicity compared to polar hydroxymethyl or amino groups .
  • Position 3 Substitution : Hydroxymethyl (-CH₂OH) offers reactivity for oxidation or esterification, contrasting with methoxycarbonylmethyl (-COOCH₃) in 370562-34-8, which introduces steric bulk and electronic effects .

Physicochemical Properties

Comparative data for select analogs (derived from ):

Property Target Compound* tert-Butyl 6-hydroxyindoline-1-carboxylate tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate
Molecular Weight (g/mol) 277.31 235.28 249.28
TPSA (Ų) ~67 55.40 58.23
Hydrogen Bond Donors 1 (CH₂OH) 2 (NH, OH) 1 (CH₂OH)
LogP ~2.5 (estimated) 2.10 1.95

*Calculated values for the target compound: Molecular formula = C₁₅H₁₉NO₄.

Key Trends :

  • The methoxy group in the target compound increases lipophilicity (higher LogP) compared to hydroxymethyl or hydroxy-substituted analogs.
  • Higher TPSA (due to methoxy and hydroxymethyl groups) suggests moderate solubility in polar solvents .
Reactivity Comparison:
  • Hydroxymethyl Group : Oxidizable to aldehyde or carboxylic acid; esterifiable.
  • Methoxy Group : Stable under basic conditions but demethylatable under strong acids.
  • Chloro Substituents () : More reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Preparation Methods

Step 1: Formylation of 6-Methoxyindole to 3-Formyl-6-methoxyindole

  • Reagents and Conditions:
    • Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0°C to room temperature.
  • Procedure:
    • A solution of POCl₃ in DMF is cooled to 0°C.
    • 6-Methoxyindole (5 mmol) is added and stirred until the starting material disappears.
    • The mixture is neutralized with aqueous sodium hydroxide to pH 7.
    • Stirring is continued at 90°C for 2 hours.
    • The reaction mixture is poured into ice water to precipitate the product.
  • Outcome:
    • Isolation of 3-formyl-6-methoxyindole as a solid after filtration and drying.

Step 2: Reductive Amination to Introduce the Hydroxymethyl Group

  • Reagents and Conditions:
    • Benzylamine (BnNH₂), acetic acid (HOAc), oxindole, ethanol as solvent.
    • Sodium borohydride (NaBH₄) for reduction.
  • Procedure:
    • 3-Formyl-6-methoxyindole (4 mmol), benzylamine (0.4 mmol), HOAc (0.4 mmol), and oxindole (4 mmol) are refluxed in ethanol for 5–12 hours.
    • The mixture is cooled to 0°C.
    • NaBH₄ (20 mmol) is added, and the reaction is stirred overnight at room temperature.
    • The reaction is quenched with saturated ammonium chloride solution.
    • Extraction with ethyl acetate, washing, drying, and purification by recrystallization or column chromatography yields the intermediate 3-(hydroxymethyl)-6-methoxyindole derivative.

Step 3: Protection of the Indole Nitrogen with tert-Butyl Carbamate

  • Reagents and Conditions:
    • Di-tert-butyl dicarbonate ((Boc)₂O), sodium carbonate (Na₂CO₃), tetrahydrofuran (THF).
  • Procedure:
    • The hydroxymethyl indole intermediate (3 mmol) is stirred with (Boc)₂O (12 mmol) and Na₂CO₃ (24 mmol) in THF at 30°C for 5–12 hours.
    • The mixture is filtered and evaporated.
    • Purification by column chromatography affords tert-butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate as a white solid.

Experimental Data Summary

Step Compound/Intermediate Key Reagents/Conditions Yield/Notes
1 3-Formyl-6-methoxyindole POCl₃/DMF, 0°C to RT, then 90°C Isolated solid after aqueous workup
2 3-(Hydroxymethyl)-6-methoxyindole intermediate BnNH₂, HOAc, EtOH reflux; NaBH₄ reduction Purified by recrystallization or chromatography
3 This compound (Boc)₂O, Na₂CO₃, THF, 30°C White solid, purified by chromatography

Analytical Characterization

  • NMR Data:
    • ^1H NMR and ^13C NMR spectra confirm the structure, showing characteristic signals for the tert-butyl group, methoxy substituent, and hydroxymethyl moiety.
  • Mass Spectrometry:
    • ESI HRMS data confirm the molecular weight consistent with the expected formula.
  • Purity:
    • Purification by silica gel chromatography ensures high purity suitable for further synthetic applications.

Research Findings and Notes

  • The formylation using POCl₃/DMF is a classical Vilsmeier-Haack reaction, effective for selective 3-formylation of indoles.
  • Reductive amination followed by NaBH₄ reduction efficiently converts the aldehyde to the hydroxymethyl group.
  • Protection of the indole nitrogen with tert-butyl carbamate is crucial for stability and further functionalization.
  • The entire synthetic sequence is reproducible and scalable with commercially available reagents.
  • Alternative routes involving halogenation of hydroxymethyl intermediates and nucleophilic substitution have been reported but involve toxic reagents like thionyl chloride and are less preferred due to safety concerns.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via functionalization of the indole scaffold. A common approach involves:

  • Step 1 : Bromination or formylation at the 3-position of a pre-functionalized indole core (e.g., tert-butyl 6-methoxy-1H-indole-1-carboxylate) using reagents like N-bromosuccinimide (NBS) or Vilsmeier-Haack formylation .
  • Step 2 : Reduction of a formyl group to hydroxymethyl using NaBH₄ in methanol or ethanol, as demonstrated in analogous indole derivatives .
  • Key Variables : Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry of reducing agents (e.g., 2–3 equiv NaBH₄) critically affect yield. Microwave-assisted synthesis can reduce reaction times by 50% compared to conventional methods .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy at C6, hydroxymethyl at C3) via coupling patterns (e.g., deshielded C3 proton at δ 4.2–4.5 ppm) .
  • HPLC-MS : Purity (>98%) is validated using C18 columns with mobile phases like acetonitrile/water (70:30), retention time ~8.2 min .
  • X-ray Crystallography : SHELXL refinement (SHELX-2018) resolves crystal packing; hydrogen-bonding networks (e.g., O–H···O interactions) are analyzed via ORTEP-III .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for dissolution?

  • Methodological Answer :

  • Storage : Store at 2–8°C in moisture-free, sealed containers to prevent hydrolysis of the tert-butyl carbamate group. Degradation occurs rapidly at >25°C (TGA 5% mass loss at 120°C) .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in EtOAc or MeOH. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS .

Advanced Research Questions

Q. How can structural modifications at the 3-(hydroxymethyl) and 6-methoxy positions modulate bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the hydroxymethyl group with halogenated (e.g., Br, Cl) or aldehyde moieties to enhance electrophilicity for nucleophilic targeting (e.g., kinase inhibition). Methoxy-to-ethoxy substitution alters lipophilicity (logP increases by ~0.5 units), impacting membrane permeability .
  • Case Study : tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate shows 3× higher binding affinity to serotonin receptors compared to the hydroxymethyl analog (IC₅₀ = 12 nM vs. 35 nM) .

Q. What strategies resolve contradictions in reaction mechanisms for derivatives of this compound?

  • Methodological Answer :

  • Contradiction Example : Conflicting reports on MnO₂-mediated oxidation of 3-(hydroxymethyl) to 3-formyl groups. Some studies report incomplete conversion (<60% yield) due to steric hindrance from the tert-butyl group .
  • Resolution : Use alternative oxidants (e.g., TEMPO/BAIB) in DCM at –10°C, achieving >90% yield. Validate via in-situ FT-IR monitoring of aldehyde C=O stretch (1720 cm⁻¹) .

Q. How can SHELX software improve crystallographic refinement for this compound?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) data collected at 100 K reduces thermal motion artifacts. Use SHELXC/D/E for initial structure solution .
  • Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms. Apply restraints to the tert-butyl group’s rotational disorder. Final R-factor < 0.05 with Hirshfeld surface analysis confirming intermolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate

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